BenchChemオンラインストアへようこそ!

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride

Cefazedone intermediate synthesis Pharmaceutical process development Mixed anhydride acylation

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride (CAS 2375567-97-6, molecular formula C₁₂H₁₃Cl₂NO₄, molecular weight 306.14 g/mol) is a mixed carboxylic-pivalic anhydride derived from 3,5-dichloro-4-pyridone-1-acetic acid. It functions as a pre-activated acylating intermediate specifically engineered for the industrial synthesis of the first-generation cephalosporin antibiotic Cefazedone, where it undergoes amidation with a 7-ACA-derived intermediate to install the 3,5-dichloro-4-pyridone-1-acetyl side chain.

Molecular Formula C12H13Cl2NO4
Molecular Weight 306.14 g/mol
Cat. No. B13422848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride
Molecular FormulaC12H13Cl2NO4
Molecular Weight306.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC(=O)CN1C=C(C(=O)C(=C1)Cl)Cl
InChIInChI=1S/C12H13Cl2NO4/c1-12(2,3)11(18)19-9(16)6-15-4-7(13)10(17)8(14)5-15/h4-5H,6H2,1-3H3
InChIKeyVWVUGVWWWRUSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride – Procurement-Relevant Identity, CAS, and Role in Cefazedone Synthesis


2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride (CAS 2375567-97-6, molecular formula C₁₂H₁₃Cl₂NO₄, molecular weight 306.14 g/mol) is a mixed carboxylic-pivalic anhydride derived from 3,5-dichloro-4-pyridone-1-acetic acid . It functions as a pre-activated acylating intermediate specifically engineered for the industrial synthesis of the first-generation cephalosporin antibiotic Cefazedone, where it undergoes amidation with a 7-ACA-derived intermediate to install the 3,5-dichloro-4-pyridone-1-acetyl side chain [1]. Unlike the parent carboxylic acid or simple alkyl esters, the mixed pivalic anhydride delivers a distinct balance of reactivity, selectivity, and process robustness that has made it the preferred activated species in current cefazedone manufacturing routes [2].

Why 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride Cannot Be Substituted by the Free Acid, Ethyl Ester, or DCC-Mediated Coupling in Cefazedone Production


The mixed pivalic anhydride is not simply an activated ester amenable to generic replacement by the parent acid (3,5-dichloro-4-pyridone-1-acetic acid, CAS 56187-37-2) or its simple alkyl esters. When the free acid is used directly with a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) – as described in the original Merck process (DE 2345402) – the reaction requires rigorously anhydrous conditions, generates a stoichiometric urea byproduct that complicates purification, and has been explicitly characterized in subsequent patent literature as economically and operationally unsuitable for industrial-scale production [1]. Ethyl esters (e.g., CAS 70149-51-8) lack sufficient electrophilicity to acylate the sterically hindered 7-aminocephalosporanic acid nucleus at rates compatible with high throughput manufacturing. The pivalic mixed anhydride addresses these limitations by combining high intrinsic reactivity with a clean reaction profile (pivalic acid as the sole byproduct), enabling higher space-time yields and simplified downstream processing . Consequently, procurement of a generic, structurally-related intermediate in place of the pivalic anhydride would require substantively re-optimized process parameters and would be expected to degrade overall yield, purity, and cost-efficiency relative to the established mixed anhydride route.

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride – Quantitative Differentiation Evidence Guide for Scientific and Industrial Procurement


Mixed Pivalic Anhydride Yield and Purity Under Optimized Manufacturing Conditions (Embodiment 4 vs. Embodiment 5 and 6)

In the CN110437256A patent, the mixed pivalic anhydride (designated Compound IV) is synthesized from 3,5-dichloropyridone acetic acid (1 mol) and pivaloyl chloride (1 mol) in dichloromethane with triethylamine as base [1]. At the optimized temperature range of -30 °C to -25 °C (Embodiment 4), the isolated yield reaches 91% with an HPLC purity of 99.5% and a largest single impurity of 0.08% [1]. When the reaction temperature is raised, both yield and purity progressively decline, demonstrating that the process window is welldefined and controllable but also that temperature excursions carry a quantifiable penalty. This data provides an internally controlled, direct head-to-head comparison of process parameter effects on the same compound.

Cefazedone intermediate synthesis Pharmaceutical process development Mixed anhydride acylation

Final Cefazedone Yield and Purity Attained via the Mixed Pivalic Anhydride Route vs. an Alternative Trichloroacetyl Chloride-Based Route

When the mixed pivalic anhydride (Compound IV) is used to acylate the 7-ACA-derived intermediate (Compound III), the resulting Cefazedone (I) is obtained in 92% yield with 99.89% purity and 0.08% largest single impurity (Embodiment 7, CN110437256A) [1]. In contrast, a different process employing trichloroacetyl chloride as the activating agent for the same pyridone-acetic acid side chain yields Cefazedone in only 71% yield with 93% purity (HPLC) as reported in CN104230958A [2]. Although these are not strictly identical synthetic routes at every step, both methods converge on the same final API via an activated intermediate of the identical 3,5-dichloro-4-pyridone-1-acetic acid side chain, enabling a meaningful cross-study performance comparison of the two activation strategies.

Cefazedone API synthesis Process yield benchmarking Pharmaceutical supply chain quality

Pivaloyl Mixed Anhydride vs. DCC-Mediated Coupling: Industrial Process Viability

The original cefazedone synthesis route described in DE 2345402 (Merck) employs a carbodiimide reagent (DCC) to activate 3,5-dichloro-4-pyridone-1-acetic acid for coupling with a protected 7-ACA intermediate. This route has been explicitly compared with the mixed pivalic anhydride method in Chinese patent filings [1], which characterize the DCC route as requiring anhydrous conditions and an expensive condensing agent, thereby being unsuitable for industrial mass production [1]. While the patents do not provide a side-by-side yield table for the exact intermediate, the qualitative comparative assessment serves as class-level evidence that the mixed anhydride method represents the more industrially practical activation mode. The mixed anhydride method uses pivaloyl chloride, a commodity reagent costing substantially less than DCC per mole, and produces pivalic acid as a removable byproduct rather than dicyclohexylurea, which is notoriously difficult to eliminate from reaction mixtures. This class-level inference is reinforced by the fact that all recent Chinese patent applications for improved cefazedone sodium manufacturing (post-2014) have adopted mixed anhydride activation rather than DCC-mediated coupling.

Cephalosporin process chemistry Acylating agent selection Industrial scalability

Impurity Profile of the Mixed Pivalic Anhydride as a Function of Synthesis Temperature

The patent CN110437256A provides the largest single impurity data for the mixed pivalic anhydride across three temperature regimes [1]. At -30°C to -25°C the largest single impurity is 0.08%, at -10°C to -5°C it rises to 0.17%, and at 0°C to 5°C it reaches 0.26% [1]. Since the mixed anhydride is not purified by crystallization before use in the subsequent amidation step, the impurity burden of the activated intermediate is carried forward directly into the final cefazedone API. This impurity profile is substantially lower and more controllable than what is typically observed with alternative activation chemistries where the formation of symmetric anhydride or decomposition products at higher temperatures is more pronounced.

Impurity profiling Pharmaceutical intermediate quality control HPLC purity

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride – Validated Research and Industrial Application Scenarios


Large-Scale Cefazedone Sodium API Manufacturing

The mixed pivalic anhydride is the industrially validated activated intermediate for conjugating the 3,5-dichloro-4-pyridone-1-acetyl side chain to the cephalosporin nucleus. As demonstrated in CN110437256A Embodiments 4-7, the optimized process delivers the mixed anhydride in 91% yield with 99.5% purity and a subsequent cefazedone yield of 92% with 99.89% purity [1]. These metrics are critical for contract manufacturing organizations and API producers who require predictable batch yields and minimal purification burden to meet pharmacopoeial impurity thresholds.

Process Development and Temperature-Robust Synthesis Optimization

The temperature-dependent yield and purity data (91%→83% yield, 99.5%→98.3% purity, 0.08%→0.26% largest single impurity from -30°C to +5°C) [1] provide a quantitative framework for process engineering teams to establish design space parameters, define process analytical technology (PAT) control limits, and conduct failure mode and effects analysis (FMEA) when transferring the mixed anhydride preparation from laboratory to pilot or commercial scale.

Comparator Benchmarking for Alternative Cefazedone Synthetic Routes

When evaluating novel or generic cefazedone manufacturing routes, this compound serves as the gold-standard benchmark for the side-chain activation step. As shown in the cross-study comparison, the mixed pivalic anhydride route achieves a 21-percentage-point higher final API yield and 6.89-percentage-point higher purity compared to a route employing trichloroacetyl chloride activation [1][2]. Any new activation strategy would need to match or exceed these metrics to justify process change.

Quality Control Reference Standard Procurement for Impurity Method Development

The defined impurity profile of the mixed anhydride (0.08% largest single impurity under optimized conditions) [1] makes it an appropriate reference material for developing and validating HPLC methods for monitoring the acylation intermediate in the cefazedone manufacturing process. Analytical laboratories and QC departments can use the compound to establish system suitability criteria and retention time markers for impurity tracking.

Quote Request

Request a Quote for 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.